molecular formula C18H14N2O4S2 B2560319 (5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 107621-35-2

(5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2560319
CAS No.: 107621-35-2
M. Wt: 386.44
InChI Key: XXNXDXKEBDJWLU-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the rhodanine (2-thioxo-thiazolidin-4-one) family, characterized by a thiazolidinone core with a benzylidene substituent at position 5 and an aryl group at position 2. Its structure features a 4-ethoxyphenyl group at position 3 and a 3-nitrobenzylidene moiety at position 3. The ethoxy group enhances lipophilicity and modulates electronic effects, while the meta-nitro group introduces strong electron-withdrawing properties, influencing reactivity and biological interactions .

Properties

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-2-24-15-8-6-13(7-9-15)19-17(21)16(26-18(19)25)11-12-4-3-5-14(10-12)20(22)23/h3-11H,2H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNXDXKEBDJWLU-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has drawn attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiazolidinone ring structure with substituents that include an ethoxyphenyl group and a nitrophenyl group. Its chemical formula is C17H16N2O4SC_{17}H_{16}N_{2}O_{4}S, and it has notable physical properties such as:

PropertyValue
Density1.44 g/cm³
Boiling Point541.3 °C
Flash Point281.2 °C

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular receptors, leading to its observed effects on various biological systems.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including the compound , exhibit significant antimicrobial properties. A study evaluating various thiazolidinones found that compounds structurally similar to this compound demonstrated potent activity against multiple bacterial strains.

Case Study: Antibacterial Efficacy

In a comparative study, the compound showed remarkable efficacy against Bacillus cereus , with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like streptomycin and ampicillin. The following table summarizes the antimicrobial activity:

Bacterial StrainMIC (mg/mL)Comparison (Streptomycin)
Bacillus cereus0.0083-fold more potent
Staphylococcus aureusN/AResistant
Escherichia coli0.0151.6-fold more potent
Pseudomonas aeruginosa0.0310-fold more potent

Anticancer Activity

In addition to antibacterial properties, the compound has shown potential anticancer activity in vitro. A study assessing the cytotoxic effects of various thiazolidinones on cancer cell lines indicated that this compound inhibited cell proliferation in several cancer types.

Cytotoxicity Assessment

The following results were obtained from cytotoxicity assays conducted on human cancer cell lines:

CompoundConcentration (μM)Cell Proliferation (%)
(5Z)-compound1 × 10^-522.8
Control->70

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that thiazolidine derivatives exhibit promising anti-inflammatory properties. The compound has been evaluated for its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response. Molecular docking studies suggest that it may effectively bind to the active site of 5-LOX, thereby inhibiting its activity . Such inhibition can lead to reduced production of leukotrienes, mediators of inflammation.

Key Findings:

  • In silico studies demonstrated significant binding affinity to 5-LOX.
  • Potential for further optimization to enhance anti-inflammatory effects.

Anticancer Potential

Thiazolidine derivatives have also been explored for their anticancer properties. The compound has shown activity against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism may involve the induction of apoptosis in cancer cells and the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies:

  • A derivative of thiazolidine was synthesized and tested against breast cancer cells, showing a dose-dependent reduction in cell viability.
  • Another study highlighted its potential in inhibiting tumor growth in xenograft models, suggesting in vivo efficacy .

Antioxidant Activity

The antioxidant properties of (5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one have been evaluated using various assays such as DPPH and ABTS radical scavenging tests. These studies indicate that the compound can effectively neutralize free radicals, which are implicated in oxidative stress and related diseases.

Research Insights:

  • The compound exhibited a higher antioxidant capacity compared to standard antioxidants.
  • Structural modifications have been shown to enhance its radical scavenging ability .

Summary Table of Applications

ApplicationMechanism/ActivityKey Findings
Anti-inflammatory5-lipoxygenase inhibitionSignificant binding affinity; potential for optimization
AnticancerInduction of apoptosisDose-dependent reduction in cancer cell viability; effective in vivo
AntioxidantRadical scavengingHigher antioxidant capacity than standard agents

Comparison with Similar Compounds

Structural and Electronic Modifications

The biological and physicochemical properties of rhodanine derivatives are highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of key analogs:

Compound Name Position 3 Substituent Position 5 Substituent Key Properties/Findings Reference
(5Z)-3-(4-Ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 4-Ethoxyphenyl 3-Nitrobenzylidene High electron-withdrawing effect (nitro), moderate lipophilicity (ethoxy)
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Methylbenzylidene Reduced steric hindrance (methyl), lower electron-withdrawing capacity
(Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one Allyl 4-Nitrobenzylidene Para-nitro enhances conjugation; allyl group increases flexibility
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one methanol hemisolvate Phenyl 2-Hydroxybenzylidene Hydrogen-bonding capacity (hydroxy), improved crystallinity due to solvate formation
(5Z)-3-Cyclopentyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one Cyclopentyl 3,4,5-Trimethoxybenzylidene High lipophilicity (cyclopentyl), electron-donating methoxy groups enhance solubility

Physicochemical and Crystallographic Properties

  • Solubility : The 4-ethoxyphenyl group balances lipophilicity and solubility better than purely hydrophobic groups (e.g., cyclopentyl in ) or polar substituents (e.g., hydroxy in ).
  • Crystallinity : Nitro-substituted derivatives (e.g., target compound, ) often form stable crystals due to planar benzylidene moieties, as confirmed by SHELX-refined structures .
  • Hydrogen Bonding: Methanol or dimethyl sulfoxide solvates (e.g., ) alter packing patterns compared to non-solvated nitro analogs .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

The compound is synthesized via condensation of 4-ethoxyphenyl-thiosemicarbazide with 3-nitrobenzaldehyde under acidic conditions. Key steps include Schiff base formation followed by cyclization. To optimize yield, use ethanol as a solvent, reflux at 80–90°C, and adjust stoichiometric ratios (1.2:1 aldehyde to thiosemicarbazide). Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7). Post-synthesis purification by recrystallization (DMF/ethanol) improves purity .

Q. How can the stereochemistry and crystal structure of the compound be confirmed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For this compound, grow crystals via slow evaporation from DMF/ethanol. Key parameters:

  • Space group: P 1 (monoclinic)
  • Bond angles: C8–S1–C7 = 93.20°, C9–O1 = 1.216 Å Compare experimental data with DFT-optimized geometries (e.g., Gaussian09/B3LYP/6-311+G(d,p)) to validate Z-configuration .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • FT-IR : Confirm thione (C=S) stretch at 1250–1280 cm⁻¹ and nitro (NO₂) asymmetric stretch at 1520 cm⁻¹.
  • NMR : ¹H NMR (DMSO-d₆): δ 8.2–8.5 ppm (aromatic protons from 3-nitrophenyl), δ 4.1 ppm (ethoxy –OCH₂–).
  • UV-Vis : λ_max at 320–340 nm (π→π* transition in the conjugated system) .

Advanced Research Questions

Q. How does electronic substituent variation (e.g., ethoxy vs. nitro groups) influence reactivity and bioactivity?

Perform comparative SAR studies using analogs with substituents like –Cl, –OCH₃, or –CF₃. The 3-nitro group enhances electrophilicity, enabling nucleophilic attack at the methylidene position. Ethoxy groups improve solubility but may reduce binding affinity in hydrophobic pockets. Use DFT to calculate Fukui indices for electrophilic/nucleophilic sites .

Q. What mechanistic insights explain contradictory biological activity data in different studies?

Discrepancies in antimicrobial or anticancer assays often arise from:

  • Solubility issues : Use DMSO carriers ≤0.1% to avoid cytotoxicity artifacts.
  • Redox interference : The thione group may quench reactive oxygen species (ROS), leading to false negatives. Validate via ROS-specific probes (e.g., DCFH-DA) .

Q. How can computational methods predict binding modes with biological targets (e.g., enzymes)?

  • Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR kinase). Key interactions: hydrogen bonding with backbone amides (C=O and S atoms) and π-stacking with nitrobenzene.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2.0 Å indicates stable binding .

Q. What strategies mitigate degradation during long-term stability studies?

  • Oxidative degradation : Store under nitrogen at –20°C; add antioxidants (0.1% BHT).
  • Hydrolytic degradation : Avoid aqueous buffers at pH >7. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ValueEvidence Source
SolventEthanol
Temperature80–90°C (reflux)
Reaction Time4–6 hours
PurificationDMF/ethanol (1:3)

Q. Table 2: Spectroscopic Benchmarks

TechniqueDiagnostic SignalInterpretation
FT-IR1250–1280 cm⁻¹C=S stretch
¹H NMRδ 8.2–8.5 ppm3-Nitrophenyl protons
UV-Visλ_max = 335 nmConjugated π-system

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.